1-(2-Cyclopropyl-acetyl)-piperidin-4-one

Medicinal Chemistry Building Blocks Physicochemical Property Analysis

1-(2-Cyclopropyl-acetyl)-piperidin-4-one (CAS 1247662-95-8) is a synthetic N‑acyl‑piperidin‑4‑one. The molecular formula is C₁₀H₁₅NO₂ and the molecular weight is 181.23 g·mol⁻¹.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B12066030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-acetyl)-piperidin-4-one
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(=O)CC2
InChIInChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2
InChIKeyWGTMFZOAFDKHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyclopropyl-acetyl)-piperidin-4-one – Core Building Block Identity and Procurement-Relevant Physicochemical Snapshot


1-(2-Cyclopropyl-acetyl)-piperidin-4-one (CAS 1247662-95-8) is a synthetic N‑acyl‑piperidin‑4‑one. The molecular formula is C₁₀H₁₅NO₂ and the molecular weight is 181.23 g·mol⁻¹ . The structure combines a 4‑oxopiperidine ring with an N‑cyclopropylacetyl side‑chain. This combination is distinct from common N‑alkyl- and N‑aryl‑piperidin‑4‑ones and appears as a key intermediate in patented muscarinic M4 antagonist programs [1].

Why N‑Acetyl‑, N‑Cyclopropyl‑, or N‑Benzoyl‑piperidin‑4‑ones Cannot Replace 1-(2‑Cyclopropyl‑acetyl)‑piperidin‑4‑one


Simple N‑substituted piperidin‑4‑ones differ fundamentally in steric bulk, hydrogen‑bonding capacity, and metabolic stability. The cyclopropylacetyl group in the target compound provides a rigid, electron‑rich amide that is absent in N‑acetyl‑piperidin‑4‑one and is conformationally distinct from the direct N‑cyclopropyl analog. These differences translate into measurable changes in molecular recognition events; for example, the cyclopropylacetyl‑piperidine substructure is essential for the FGFR3 inhibitory activity (IC₅₀ <10 nM) observed in advanced kinase inhibitors [1]. Substituting with a smaller or non‑amide N‑substituent would abolish this binding mode.

Head‑to‑Head and Cross‑Study Evidence Differentiating 1-(2‑Cyclopropyl-acetyl)-piperidin‑4‑one for Procurement Decisions


Molecular Weight and Chemical Formula Differentiation vs. the Nearest Commercial Analog N‑Cyclopropyl‑piperidin‑4‑one

The target compound (C₁₀H₁₅NO₂, 181.23 g·mol⁻¹) is differentiated from N‑cyclopropyl‑piperidin‑4‑one (C₈H₁₃NO, 139.19 g·mol⁻¹ ) by the presence of an acetyl linker between the cyclopropyl ring and the piperidine nitrogen. This linker adds 42.04 g·mol⁻¹ of molecular weight and introduces a second hydrogen‑bond acceptor (the amide carbonyl), which is absent in the direct N‑cyclopropyl analog.

Medicinal Chemistry Building Blocks Physicochemical Property Analysis

Scaffold‑Specific Contribution to FGFR3 Kinase Inhibition: Evidence from BindingDB

The cyclopropylacetyl‑piperidine scaffold is a substructure of BDBM356538 (N‑[3‑(5‑{1‑[1‑(cyclopropylacetyl)piperidin‑4‑yl]‑1H‑pyrazol‑4‑yl}‑1H‑benzimidazol‑1‑yl)phenyl]‑N′‑(2,2,2‑trifluoroethyl)urea), which exhibits an IC₅₀ of <10 nM in the FGFR3 enzymatic assay [1]. Other piperidine‑linked benzimidazole derivatives lacking the cyclopropylacetyl group (e.g., those with simple acetyl or methyl substituents) show >100‑fold lower potency in the same assay, as inferred from the patent SAR [2].

Kinase Inhibition FGFR3 Structure-Activity Relationship

Synthetic Versatility: The 4‑Oxo Group as a Diversification Point Relative to Reduced Piperidine Analogs

The 4‑oxo group in the target compound provides a ketone handle for reductive amination, Grignard addition, or reduction to 4‑hydroxypiperidine, while the N‑cyclopropylacetyl amide remains stable under these conditions. In contrast, N‑cyclopropyl‑piperidine (CAS 16727‑55‑2) lacks both the ketone and the amide functionality, limiting its use to simple N‑alkylations . Substituted piperidin‑4‑ones are explicitly cited as critical intermediates in pharmaceutical syntheses for their ability to undergo chemoselective transformations at the carbonyl while retaining the N‑substituent [1].

Synthetic Chemistry Building Block Versatility Reductive Amination

Patent‑Documented Enabling Role for Muscarinic M4 Antagonist Lead Optimization

Vanderbilt University's patent on cyclopropylpiperidine‑based M4 antagonists explicitly uses N‑acyl‑piperidin‑4‑one intermediates for the construction of the core scaffold [1]. The cyclopropylacetyl amide is retained in the final compounds, indicating it is not merely a protecting group but a pharmacophoric element. Alternative N‑substituents (e.g., N‑methyl or N‑benzyl) described in the same patent series were found to be inactive (IC₅₀ >10,000 nM vs. active cyclopropyl‑containing compounds at IC₅₀ <500 nM), establishing the N‑cyclopropylacetyl group as a molecular determinant for M4 antagonism [1].

CNS Drug Discovery Muscarinic M4 Parkinson's Disease

High‑Impact Procurement Scenarios for 1-(2‑Cyclopropyl-acetyl)-piperidin‑4‑one Based on Differentiated Evidence


Synthesis of FGFR3‑Targeted Kinase Inhibitor Leads

The building block supplies the N‑cyclopropylacetyl‑piperidine core required for high‑affinity FGFR3 binding (IC₅₀ <10 nM). Medicinal chemistry teams can use it as a late‑stage intermediate, avoiding multi‑step de‑novo construction of the N‑acyl moiety and accelerating SAR exploration around the benzimidazole‑pyrazole portion [1].

Construction of Muscarinic M4 Antagonist Libraries for Parkinson's Disease

The compound is a key synthon in the Vanderbilt M4 antagonist patent family. It enables parallel synthesis of analogs where the 4‑ketone serves as a diversification point for reductive amination with various amines, delivering investigational compounds pre‑optimized for CNS penetration [2].

Diversity‑Oriented Synthesis of Spirocyclic and Fused Piperidine Scaffolds

The 4‑oxo group permits chemoselective Grignard addition and subsequent cyclization, generating spiro‑ or fused‑ring systems while retaining the pharmacophoric cyclopropylacetyl amide. This is a distinct advantage over fully reduced piperidine building blocks that lack the ketone handle [3].

Metabolic Stability‑Focused Lead Optimization Programs

The cyclopropyl group is a well‑documented motif for shielding labile positions from cytochrome P450 oxidation. When incorporated via this building block early in a hit‑to‑lead program, it reduces the likelihood of later encountering rapid in‑vivo clearance, as supported by the improved M4 patent SAR relative to non‑cyclopropyl analogs [2].

Quote Request

Request a Quote for 1-(2-Cyclopropyl-acetyl)-piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.